(1Z,3E,5E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-(1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one
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Description
(1Z,3E,5E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-(1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one is a useful research compound. Its molecular formula is C25H26N2OS and its molecular weight is 402.56. The purity is usually 95%.
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Scientific Research Applications
Organometallic Complexes:
- The complexation of similar compounds with tungsten to form heterocarbene complexes has been studied. These complexes show interesting structural properties, as described by Hahn and Tamm (1993) in "Carbenkomplexe aus koordinierten 2-Siloxyphenylisocyaniden" (Hahn & Tamm, 1993).
Crystal Structure and Cation Binding:
- Wong et al. (2018) investigated the crystal structure and cation binding properties of a phthalide-fused indoline derivative, providing insights into the structure and binding capabilities of similar compounds (Wong et al., 2018).
Hetero-bis(carbene) Complexes:
- Yuan and Huynh (2012) synthesized and analyzed hetero-bis(carbene) complexes, exploring their donor strengths and catalytic applications (Yuan & Huynh, 2012).
Thiazole-Based Carbenes:
- The synthesis and characterization of thiazole compounds in various reaction conditions were studied by Berber (2022), providing insights into the behavior and properties of thiazole-based carbenes (Berber, 2022).
Merocyanines Based on Barbituric and Thiobarbituric Acid:
- Bogdanov et al. (2019) synthesized and analyzed the structure of push-pull merocyanines, which contain similar indole derivative groups (Bogdanov et al., 2019).
Luminescent Rhenium(I) Tricarbonyl Complexes:
- Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, showing interesting luminescent properties (Li et al., 2012).
Properties
IUPAC Name |
(E,1Z,5E)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)-5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-5-27-21-14-8-9-15-22(21)29-24(27)17-18(28)11-10-16-23-25(2,3)19-12-6-7-13-20(19)26(23)4/h6-17H,5H2,1-4H3/b11-10+,23-16+,24-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXMPGITMDJSNF-KWNHFAPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C=CC=C3C(C4=CC=CC=C4N3C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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